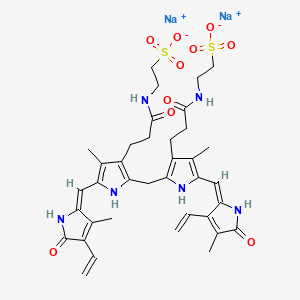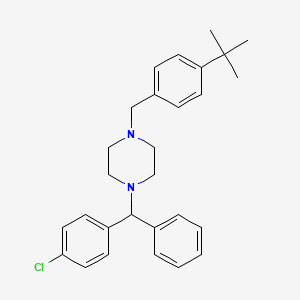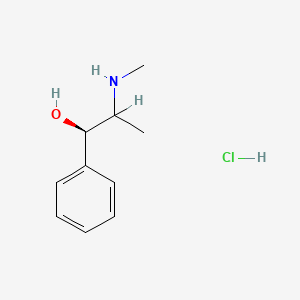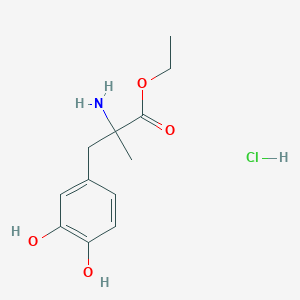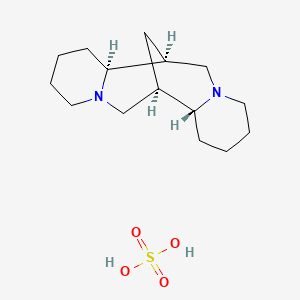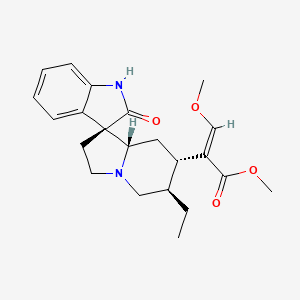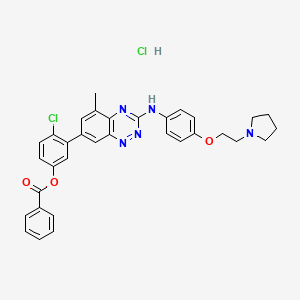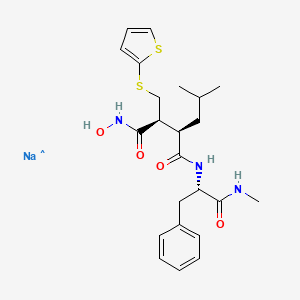
Batimastat (sodium salt)
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Application 1: Hematological Tumors
- Scientific Field : Oncobiology and Hematology .
- Summary of the Application : Batimastat (BB-94), a Matrix Metalloproteinase inhibitor (MMPi), has been investigated for its effects in Acute Myeloid Leukemia (AML), Myelodysplastic Neoplasms (MDS), and Multiple Myeloma (MM) cell lines .
- Methods of Application : The study used four hematologic neoplasia cell lines: HL-60 and NB-4 cells as AML models, F36-P cells as an MDS model, and H929 cells as a model of MM . Batimastat was administered in single and daily administration schemes .
- Results or Outcomes : Batimastat decreased cell viability and density in a dose-, time-, administration-scheme-, and cell-line-dependent manner, with AML cells displaying higher responses . It was effective in inducing apoptosis and cell cycle arrests, especially with lower daily doses . Batimastat activated apoptosis via caspases and ERK1/2 pathways .
Application 2: Snakebite Envenomation
- Scientific Field : Toxinology .
- Summary of the Application : Batimastat has been repurposed to inhibit the activity of a Group I Metalloprotease (CAMP-2) from the venom of the Western Diamondback Rattlesnake, Crotalus atrox .
- Methods of Application : The study involved the purification and functional characterization of CAMP-2. The sensitivity of CAMP-2 to batimastat was established using specific in vitro experiments and in silico molecular docking analysis .
- Results or Outcomes : Batimastat completely inhibited the collagenolytic activity of CAMP-2 . Molecular docking studies demonstrated that batimastat was able to bind strongly to the active site residues of CAMP-2 .
Application 3: Inhibition of Matrix Metalloproteinases (MMPs)
- Scientific Field : Biochemistry and Molecular Biology .
- Summary of the Application : Batimastat mimics the substrate of the MMPs, so that the drug works by competitive, potent, but reversible inhibition . MMPs play a crucial role in tissue remodeling associated with various physiological or pathological processes such as morphogenesis, angiogenesis, tissue repair, cirrhosis, arthritis, and metastasis .
- Methods of Application : Batimastat is typically administered in vitro to cell cultures to study its effects on MMP activity .
- Results or Outcomes : Batimastat has been shown to effectively inhibit the activity of MMPs, thereby affecting the processes in which these enzymes are involved .
Application 4: Treatment of Solid Tumors
- Scientific Field : Oncology .
- Summary of the Application : Batimastat has been investigated for its potential use in the treatment of solid tumors . It works by inhibiting MMPs, which are often overexpressed in tumors and are involved in many aspects of the malignant phenotype.
- Methods of Application : In preclinical studies, Batimastat is often administered to tumor-bearing mice to evaluate its effects on tumor growth and metastasis .
- Results or Outcomes : Batimastat has been shown to inhibit tumor growth and metastasis in preclinical models .
Application 5: Inhibition of Angiogenesis
- Scientific Field : Cell Biology and Oncology .
- Summary of the Application : Batimastat has been shown to inhibit angiogenesis, the process by which new blood vessels form from pre-existing vessels . This is particularly relevant in the context of cancer, as tumors require a blood supply to grow and spread .
- Methods of Application : In vitro studies often involve the treatment of endothelial cells (which line the inside of blood vessels) with Batimastat, followed by the assessment of cell proliferation, migration, and tube formation .
- Results or Outcomes : Batimastat has been found to inhibit these key processes involved in angiogenesis, thereby potentially limiting tumor growth and metastasis .
Application 6: Treatment of Rheumatoid Arthritis
- Scientific Field : Rheumatology .
- Summary of the Application : Batimastat has been investigated for its potential use in the treatment of rheumatoid arthritis . This is a chronic inflammatory disorder that can affect not just the joints, but also a wide variety of body systems, including the skin, eyes, lungs, heart and blood vessels .
- Methods of Application : In preclinical studies, Batimastat is often administered to animal models of rheumatoid arthritis to evaluate its effects on disease progression .
- Results or Outcomes : Batimastat has been shown to reduce inflammation and joint damage in these models, suggesting potential therapeutic benefits in humans .
Safety And Hazards
According to the safety data sheet, if Batimastat sodium salt is inhaled, the person should be moved into fresh air. If it comes into contact with skin, it should be washed off with soap and plenty of water. If it comes into contact with eyes, they should be rinsed cautiously with water for several minutes .
Propiedades
IUPAC Name |
sodium;(2R,3S)-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-N'-oxido-3-(thiophen-2-ylsulfanylmethyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N3O4S2.Na/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16;/h4-11,15,17-19H,12-14H2,1-3H3,(H3-,24,25,26,27,28,29,30);/q-1;+1/t17-,18+,19+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWABIWQKZWQAKG-WXLIBGKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CSC1=CC=CS1)C(=O)N[O-])C(=O)NC(CC2=CC=CC=C2)C(=O)NC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)N[O-])C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N3NaO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Batimastat (sodium salt) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)
![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)
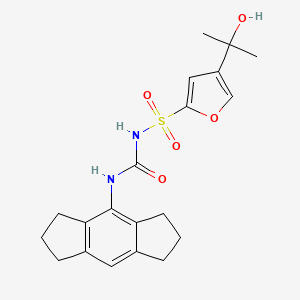
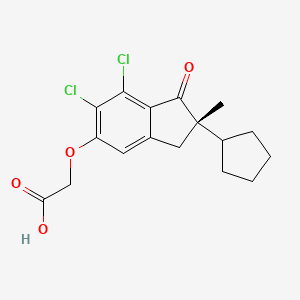
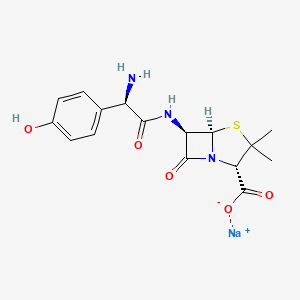
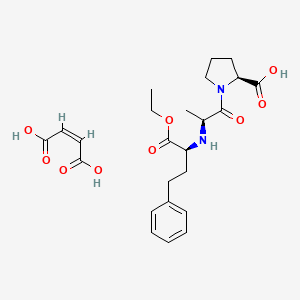
![3-[[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol](/img/structure/B1663528.png)
